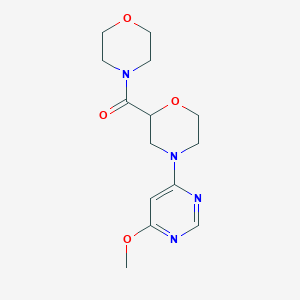![molecular formula C15H19BrN2O2 B15119773 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119773.png)
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyclopropyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.
Coupling with morpholine: The bromophenyl intermediate is then coupled with morpholine under suitable conditions to form the morpholine ring.
Introduction of the cyclopropyl group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under suitable conditions.
Cyclization reactions: The morpholine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound.
Materials science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological research: It may be used as a tool compound to study biological processes and pathways.
Mécanisme D'action
The mechanism of action of 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The cyclopropyl group may contribute to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has similar applications in medicinal chemistry.
4-bromophenyl)methanesulfinate: Another compound with a bromophenyl group, used in organic synthesis.
Uniqueness
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the cyclopropyl group and the morpholine ring, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C15H19BrN2O2 |
|---|---|
Poids moléculaire |
339.23 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-3-1-11(2-4-12)9-18-7-8-20-14(10-18)15(19)17-13-5-6-13/h1-4,13-14H,5-10H2,(H,17,19) |
Clé InChI |
HKURZSZOHBLNBK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B15119690.png)
![5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15119692.png)

![5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15119700.png)
![2,4-Dimethyl-7-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B15119711.png)
![4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119722.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119724.png)
![1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15119730.png)
![N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15119741.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B15119756.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15119762.png)
![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15119768.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B15119775.png)
![4-(2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119779.png)
